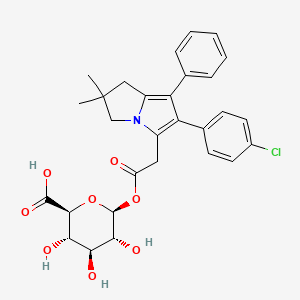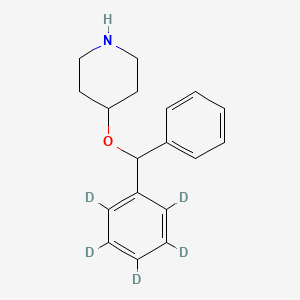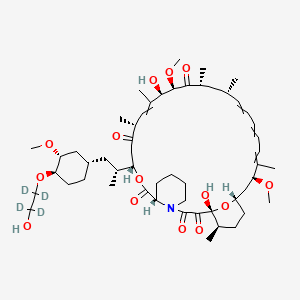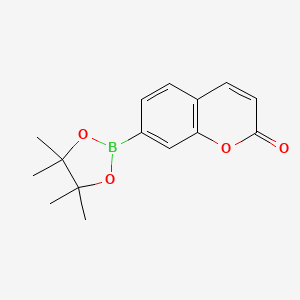
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a natural product from Taxus chinensis var. mairei . It has a molecular formula of C29H38O10 and a molecular weight of 546.60 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C29H38O10 . The compound belongs to the class of chemical compounds known as Diterpenoids .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 546.60 g/mol .Scientific Research Applications
Isolation and Structural Analysis : 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C was isolated from Taxus brevifolia and characterized using spectroscopic methods (Chen & Kingston, 1994).
New Taxoid Derivatives : It was identified as a new taxoid in studies on Taxus chinensis, representing a unique class of taxoids with distinct structural features (Wang & Shi, 2009).
Microbial Transformation : A study on the microbial transformation of cephalomannine by Luteibacter sp. highlighted the metabolic processes involving taxoids, including this compound (Li et al., 2007).
Chemical Constituents of Cultured Taxus : Research on the chemical constituents of cultured Taxus mairei revealed the presence of this compound, indicating its significance in the plant's chemical profile (Xue, 2006).
Biocatalysis in Drug Synthesis : In the context of paclitaxel development (a well-known cancer treatment drug), studies have shown the utility of taxoids in biocatalysis for semisynthesis, potentially including compounds like this compound (Patel, 1998).
Identification in Various Taxus Species : It has been identified in the chemical constituents of Taxus canadensis, indicating its widespread occurrence in different yew species (Yang, Wang, & Kong, 2011).
Drug Synthesis and Cytotoxicity Studies : Research has been conducted on synthesizing derivatives of taxoids for potential use in cancer treatment, including studies on cytotoxicity (Chaudhary & Kingston, 1993).
Properties
IUPAC Name |
[16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZWCGMUIFQZOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the isolation of 7,13-dideacetyl-9,10-didebenzoyltaxchinin C from cultured Taxus mairei?
A1: The study by [] focuses on identifying the chemical constituents of Taxus mairei grown in controlled environments. While the research primarily focuses on establishing the phytochemical profile of the plant, the isolation of this compound is noteworthy as it marks the first reported instance of this specific compound being found in this plant species []. This finding contributes to the understanding of the chemical diversity of Taxus mairei, particularly under cultivated conditions. Further research is needed to explore the potential biological activities and significance of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)






![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)


![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)


